molecular formula C13H19NO2 B1298488 4-(Diethylamino)-2-ethoxybenzaldehyde CAS No. 61657-61-2

4-(Diethylamino)-2-ethoxybenzaldehyde

Cat. No. B1298488
CAS RN: 61657-61-2
M. Wt: 221.29 g/mol
InChI Key: XPSLOHMBERQXIX-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-ethoxybenzaldehyde is a chemical compound that is related to various other compounds studied for their unique chemical properties and reactions. Although the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the behavior that this compound might exhibit.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzaldehydes with other reagents. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions with 3-ethoxy-4-hydroxybenzaldehyde has been described . Similarly, the synthesis of a compound with a diethylamino group and a hydroxybenzaldehyde group was achieved by reacting 4-diethylamino-2-hydroxybenzaldehyde with 4-(dimethylamino)benzohydrazide . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using various spectroscopic techniques. For example, the structure of a selenacyclooctane derivative was determined by X-ray diffraction analysis . Another compound, N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate, had its dihedral angle between the two benzene rings measured, and the presence of an intramolecular hydrogen bond was noted . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the potential for intramolecular interactions.

Chemical Reactions Analysis

The reactivity of compounds containing diethylamino and benzaldehyde groups has been explored. For instance, the selenacyclooctane derivative was found to react with various reagents to form different products under mild conditions . The study of these reactions provides valuable information on how the diethylamino group and the benzaldehyde moiety in this compound might behave under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound have been characterized using elemental analyses and various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and UV . Additionally, the effects of solvents and molecular structure on the acidity of similar compounds were investigated through potentiometric titrations in non-aqueous solvents . The photophysical properties of a related compound, 4-(diethylamino)-2-hydroxybenzaldehyde, were studied in different solvents, which provided insights into the intramolecular charge transfer and proton transfer processes . These studies are indicative of the types of properties that might be expected for this compound, such as solubility, acidity, and photophysical behavior.

Scientific Research Applications

1. Synthesis of Hydrazone Compounds

4-(Diethylamino)-2-ethoxybenzaldehyde is used in the synthesis of hydrazone compounds. For instance, it is involved in creating N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate, demonstrating significant crystal structure properties with hydrogen bonds forming chains (Su, Gu, & Lin, 2011).

2. Development of Photoluminescent Materials

This compound plays a crucial role in developing photoluminescent materials. Research shows its involvement in producing platinum(II) complexes with donor–π–acceptor Schiff base ligands, yielding phosphorescent properties useful in organic light-emitting diodes (Zhang et al., 2016).

3. Charge Transfer Studies

In photophysics, this compound is studied for its charge transfer properties. An investigation into its photophysical behavior in various solvents revealed insights into the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes (Jana, Dalapati, & Guchhait, 2013).

4. Synthesis of Colorimetric Chemosensors

This compound is also pivotal in synthesizing colorimetric chemosensors. For example, it has been used to create a sensor that detects In3+ and Zn2+ ions through fluorescence enhancement, indicating its potential in environmental monitoring (Xu et al., 2020).

5. Creation of Schiff Base Complexes with Antimicrobial Properties

Research includes the use of this compound in the creation of Schiff base complexes that exhibit antimicrobial activities. This highlights its potential in developing new pharmaceutical compounds (Dikio, Okoli, & Mtunzi, 2017).

Safety and Hazards

The safety data sheet for a similar compound, “4-(Diethylamino)salicylaldehyde”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-(Diethylamino)-2-ethoxybenzaldehyde” and related compounds could involve further exploration of their potential applications. For instance, one study expanded the 4-(diethylamino)benzaldehyde scaffold to explore its impact on aldehyde dehydrogenase activity and antiproliferative activity in prostate cancer .

Mechanism of Action

Target of Action

The compound 4-(Diethylamino)-2-ethoxybenzaldehyde is a potent inhibitor of cytosolic (class 1) aldehyde dehydrogenase (ALDH) . ALDH is an enzyme that plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids, a key step in the metabolism of alcohol and other substances.

Mode of Action

It is known to interact with its target, aldh, inhibiting its activity . This interaction likely involves the formation of a covalent bond between the compound and the enzyme, which prevents the enzyme from catalyzing its normal reactions.

Biochemical Pathways

The inhibition of ALDH by this compound affects several biochemical pathways. Primarily, it disrupts the normal metabolism of aldehydes, leading to an accumulation of these substances in the cell . This can have downstream effects on other pathways, potentially leading to cellular stress and toxicity.

Result of Action

The primary result of the action of this compound is the inhibition of ALDH activity. This can lead to an accumulation of aldehydes in the cell, which can cause cellular stress and potential toxicity . In certain contexts, such as in cancer cells with high ALDH activity, this could potentially have therapeutic effects.

properties

IUPAC Name

4-(diethylamino)-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)12-8-7-11(10-15)13(9-12)16-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSLOHMBERQXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359321
Record name 4-(diethylamino)-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61657-61-2
Record name 4-(diethylamino)-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-hydroxy-4-(diethylamino)benzaldehyde (10.0 g, 51.75 mmol), K2CO3 (14.3 g) and DMF (150 ml) at room temperature was added ethyl iodide (4.1 ml). The reaction mixture as stirred for about two days, filtered and the filtrate was concentrated in vacuo. The residue was partitioned between ether and saturated Na2CO3, and the organic layer was separated, dried over MgSO4, treated with charcoal, filtered and concentrated in vacuo. The solid product was recrystallized from hexane to afford, as a pink crystalline solid, 9.8 g of 2-ethoxy-4-(diethylamino)benzaldehyde, m.p. 58-59° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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